

yield comparison of different synthetic routes to 1,3-dichloroacetone

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Compound of Interest

Compound Name: 1,3-Dichloroacetone

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A Comparative Guide to the Synthetic Routes of 1,3-Dichloroacetone

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. **1,3-Dichloroacetone** is a valuable building block in organic synthesis, notably utilized in the preparation of pharmaceuticals such as famotidine and as a precursor in the synthesis of citric acid. This guide provides an objective comparison of various synthetic routes to **1,3-dichloroacetone**, supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and starting materials.

Yield Comparison of Synthetic Routes

The following table summarizes the quantitative data for different synthetic pathways to **1,3-dichloroacetone**, allowing for a direct comparison of their efficiencies.



Synthetic Route	Starting Material(s)	Reagents & Conditions	Yield (%)	Reference
Direct Chlorination	Acetone	Chlorine gas, lodine promoter, Water	77%	[1]
Oxidation of 1,3- Dichloro-2- propanol	1,3-Dichloro-2- propanol	Sodium dichromate, Sulfuric acid, Water	68-75%	[2]
Sodium dichromate, Sulfuric acid, Water	79.6%	[3]		
Oxidation of Glycerol 1,3- Dichlorohydrin	Glycerol 1,3- Dichlorohydrin	Pyridinium chlorochromate (PCC), Periodic acid, Acetonitrile	50%	[4]
Disproportionatio n of Monochloroaceto ne	Monochloroaceto ne	Platinum catalyst (e.g., Pt on carbon), LiCl, p- TSA, Water	Up to 41.5% (product area %)	[5]

Note on the Disproportionation of Monochloroacetone: The yield reported for this method is based on the gas chromatography area percentage of **1,3-dichloroacetone** in the final reaction mixture and not an isolated yield. This value indicates the potential of this route, though the final isolated yield may differ.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Direct Chlorination of Acetone



This method utilizes the direct chlorination of acetone in the presence of an iodine promoter to selectively produce **1,3-dichloroacetone**.

Procedure: A solution of iodine (0.1 moles) in water (100 ml) is prepared in a reaction vessel. Acetone (0.68 moles) is added to this solution. The mixture is stirred at room temperature while chlorine gas is bubbled through at a controlled rate for approximately 18.5 hours. The reaction progress can be monitored by NMR spectroscopy. Upon completion, chloroform is added to the reaction mixture, and the organic and aqueous layers are separated. The aqueous layer is extracted with additional chloroform. The combined organic extracts are washed with a sodium thiosulfate solution, dried, and the solvent is evaporated. The resulting crude product is washed with pentane to yield crystalline **1,3-dichloroacetone**.[6][1]

Oxidation of 1,3-Dichloro-2-propanol

This classical method involves the oxidation of 1,3-dichloro-2-propanol using a strong oxidizing agent.

Procedure: In a flask equipped with a mechanical stirrer and a thermometer, place 375 g of sodium dichromate, 225 ml of water, and 300 g of 1,3-dichloro-2-propanol. The flask is placed in a water bath to maintain the temperature between 20-25 °C. A solution of 450 g of concentrated sulfuric acid in 115 g of water is added dropwise over 7-8 hours with vigorous stirring. After the addition is complete, the stirring is continued for another 16-17 hours. Sufficient water is then added to dissolve the chromium salts. The crystalline product is collected by filtration, washed with ice-cold water and cold petroleum ether, and then dried in a vacuum desiccator. The crude **1,3-dichloroacetone** can be further purified by distillation.[2]

Oxidation of Glycerol 1,3-Dichlorohydrin

This route provides a method to synthesize **1,3-dichloroacetone** from a glycerol derivative.

Procedure: To a round bottom flask, add orthoperiodic acid (1.5 mmol) and acetonitrile (10 mL) and stir for 15 minutes. Then, add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.07 mmol) and 1,3-dichloropropanol (1.55 mmol). The reaction mixture is stirred vigorously for 3 hours. The solid resin is then removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified.[4]





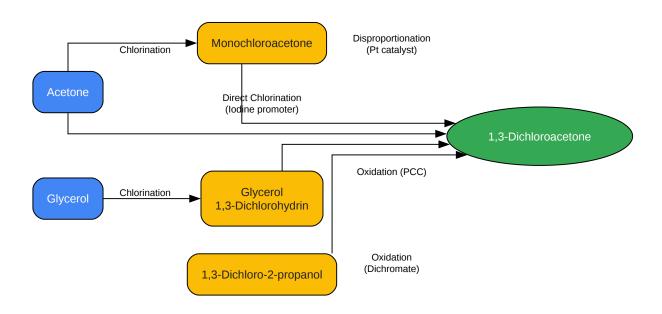
Disproportionation of Monochloroacetone

This catalytic approach converts monochloroacetone into **1,3-dichloroacetone** and acetone.

Procedure: In a reaction vial with a magnetic stir bar, monochloroacetone (2g) is combined with water, a platinum on carbon catalyst (0.2g), lithium chloride, and para-toluenesulfonic acid. The mixture is stirred and heated at 95-100 °C for 17 hours. After cooling to room temperature, the product mixture is analyzed by gas chromatography to determine the relative amounts of **1,3-dichloroacetone**, acetone, and unreacted monochloroacetone.[5]

Synthetic Routes Workflow

The following diagram illustrates the logical relationship between the different starting materials and the synthetic pathways to produce **1,3-dichloroacetone**.



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Synthetic pathways to **1,3-dichloroacetone**.



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